2-Propanone, 1-(2,5-dimethoxyphenyl)-

Description

The exact mass of the compound 2-Propanone, 1-(2,5-dimethoxyphenyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108872. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Propanone, 1-(2,5-dimethoxyphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propanone, 1-(2,5-dimethoxyphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

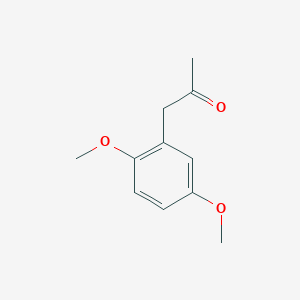

Structure

3D Structure

Properties

IUPAC Name |

1-(2,5-dimethoxyphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8(12)6-9-7-10(13-2)4-5-11(9)14-3/h4-5,7H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCPISZJMCQMPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C=CC(=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884743 | |

| Record name | 2-Propanone, 1-(2,5-dimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14293-24-4 | |

| Record name | 1-(2,5-Dimethoxyphenyl)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14293-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanone, 1-(2,5-dimethoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014293244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14293-24-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanone, 1-(2,5-dimethoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanone, 1-(2,5-dimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propanone, 1-(2,5-dimethoxyphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Propanone, 1-(2,5-dimethoxyphenyl)-

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propanone, 1-(2,5-dimethoxyphenyl)-, also known as (2,5-dimethoxyphenyl)acetone, is a chemical intermediate of significant interest in the fields of medicinal chemistry and pharmacology. Its core importance lies in its role as a direct precursor to a class of psychoactive compounds known as the 2,5-dimethoxyphenethylamines, which include potent serotonin receptor agonists. This guide provides a comprehensive overview of the fundamental properties, synthesis, and biological relevance of this ketone.

Core Chemical and Physical Properties

The basic chemical and physical properties of 2-Propanone, 1-(2,5-dimethoxyphenyl)- are summarized in the table below. It is important to note that while some experimental data is available, many physical properties are derived from computational models.

| Property | Value | Source |

| IUPAC Name | 1-(2,5-dimethoxyphenyl)propan-2-one | [PubChem] |

| Synonyms | (2,5-Dimethoxyphenyl)acetone, 2,5-Dimethoxyphenylacetone | [NIST] |

| CAS Number | 14293-24-4 | [NIST] |

| Molecular Formula | C₁₁H₁₄O₃ | [NIST] |

| Molecular Weight | 194.23 g/mol | [NIST] |

| Boiling Point | 290.1 °C at 760 mmHg | [Biosynth] |

| Density | 1.056 g/cm³ | [Biosynth] |

| LogP (octanol/water) | 1.835 (Calculated) | [Cheméo] |

| Water Solubility | -2.21 (Log10 of Water solubility in mol/l) (Calculated) | [Cheméo] |

| Melting Point | Not experimentally determined. The related amine hydrochloride salt (2,5-DMA HCl) has a melting point of 108.8 °C. | [SWGDRUG.org] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 2-Propanone, 1-(2,5-dimethoxyphenyl)-.

Mass Spectrometry

The electron ionization mass spectrum of (2,5-Dimethoxyphenyl)acetone is available through the NIST WebBook.[1]

Infrared (IR) Spectroscopy

The condensed phase IR spectrum of (2,5-Dimethoxyphenyl)acetone is available through the NIST WebBook.[2]

Experimental Protocols

The synthesis of 2-Propanone, 1-(2,5-dimethoxyphenyl)- is typically achieved through a multi-step process starting from 2,5-dimethoxybenzaldehyde.

Synthesis of 1-(2,5-dimethoxyphenyl)-2-nitropropene

This step involves a Henry condensation reaction between 2,5-dimethoxybenzaldehyde and nitroethane.

-

Materials:

-

2,5-dimethoxybenzaldehyde

-

Nitroethane

-

n-Butylamine (catalyst)

-

Ethanol (solvent)

-

-

Procedure (based on a similar synthesis[3]):

-

Dissolve 2,5-dimethoxybenzaldehyde in ethanol in a round-bottom flask.

-

Add nitroethane to the solution.

-

Add a catalytic amount of n-butylamine.

-

Heat the mixture to reflux for several hours.

-

Cool the reaction mixture to induce crystallization of the product.

-

Filter the crude product and recrystallize from a suitable solvent like ethanol or methanol to obtain pure 1-(2,5-dimethoxyphenyl)-2-nitropropene.

-

Reduction of 1-(2,5-dimethoxyphenyl)-2-nitropropene to 2-Propanone, 1-(2,5-dimethoxyphenyl)-

This step involves the reduction of the nitroalkene to the corresponding ketone. A common method for this transformation is the use of iron in an acidic medium.

-

Materials:

-

1-(2,5-dimethoxyphenyl)-2-nitropropene

-

Iron powder

-

Glacial acetic acid (solvent and acid catalyst)

-

-

Procedure (adapted from a general method for nitroalkene reduction[4]):

-

Suspend iron powder in glacial acetic acid in a round-bottom flask.

-

Heat the suspension on a steam bath.

-

Slowly add a solution of 1-(2,5-dimethoxyphenyl)-2-nitropropene in hot acetic acid to the iron suspension.

-

Continue heating until the reaction is complete, which can be monitored by the disappearance of the starting material (e.g., by TLC).

-

Upon completion, the ketone product can be isolated by extraction and purified by distillation or chromatography.

-

Purification

Purification of the final ketone product can be achieved through standard laboratory techniques. For similar ketones, a purification method involving the formation of a bisulfite adduct has been described.

-

Procedure (adapted from a patent for a similar compound):

-

Dissolve the crude ketone in a water-immiscible organic solvent.

-

Treat the solution with an aqueous solution of sodium bisulfite.

-

The ketone will form a solid adduct with the bisulfite, which can be separated.

-

The ketone can then be regenerated from the adduct by treatment with an acid or base.

-

Biological Activity and Signaling Pathways

There is currently no direct evidence to suggest that 2-Propanone, 1-(2,5-dimethoxyphenyl)- possesses significant intrinsic pharmacological activity. Its primary relevance in a biological context is as a synthetic precursor to a range of psychoactive 2,5-dimethoxyphenethylamine derivatives.

These amine derivatives, such as 2,5-dimethoxyamphetamine (2,5-DMA) and its 4-substituted analogs (e.g., DOI, DOB, DOM), are potent agonists of serotonin receptors, particularly the 5-HT₂ₐ receptor.[5] The interaction of these amines with the 5-HT₂ₐ receptor is believed to be responsible for their hallucinogenic effects. The ketone, 2-Propanone, 1-(2,5-dimethoxyphenyl)-, can be converted to the corresponding amine through reductive amination.

The metabolic fate of 2-Propanone, 1-(2,5-dimethoxyphenyl)- has not been explicitly studied. However, general metabolic pathways for ketones involve reduction to the corresponding alcohol or oxidation. It is plausible that if administered in vivo, it could be metabolized to 1-(2,5-dimethoxyphenyl)propan-2-ol.[6]

Visualizations

Synthetic Pathway of 2-Propanone, 1-(2,5-dimethoxyphenyl)-

Caption: Synthetic pathway to 2-Propanone, 1-(2,5-dimethoxyphenyl)-.

Biological Relevance and Subsequent Pharmacological Action

References

- 1. scispace.com [scispace.com]

- 2. A structure-affinity study of the binding of 4-substituted analogues of 1-(2,5-dimethoxyphenyl)-2-aminopropane at 5-HT2 serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]

- 5. 2,5-Dimethoxy-4-iodoamphetamine - Wikipedia [en.wikipedia.org]

- 6. 1-(2,5-Dimethoxyphenyl)propan-2-ol | C11H16O3 | CID 268576 - PubChem [pubchem.ncbi.nlm.nih.gov]

(2,5-Dimethoxyphenyl)acetone chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,5-Dimethoxyphenyl)acetone, also known as 1-(2,5-dimethoxyphenyl)propan-2-one, is a chemical compound of significant interest in the fields of organic synthesis and medicinal chemistry. It serves as a key precursor in the synthesis of a class of psychoactive compounds known as the 2,5-dimethoxyphenethylamines (2C-x) and 2,5-dimethoxyamphetamines (DOx). These derivatives are known for their potent agonist activity at serotonin 5-HT2A receptors, making them valuable tools in neuroscience research and potential leads in the development of novel therapeutics for psychiatric disorders.[1][2][3][4][5][6][7][8][9][10] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of (2,5-Dimethoxyphenyl)acetone, with a focus on its relevance to drug development.

Chemical Structure and Properties

(2,5-Dimethoxyphenyl)acetone is a substituted aromatic ketone. The structure consists of a benzene ring substituted with two methoxy groups at positions 2 and 5, and an acetone group at position 1.

Chemical Structure:

Caption: Chemical structure of (2,5-Dimethoxyphenyl)acetone.

Physical and Chemical Properties

A summary of the key physical and chemical properties of (2,5-Dimethoxyphenyl)acetone is presented in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 1-(2,5-dimethoxyphenyl)propan-2-one | [11] |

| CAS Number | 14293-24-4 | [11] |

| Molecular Formula | C₁₁H₁₄O₃ | [11] |

| Molecular Weight | 194.23 g/mol | [11] |

| Appearance | Clear liquid | [11] |

| Odor | Sweet | [11] |

| Boiling Point | 95 °C at 0.25 Torr | [11] |

| Density | 1.056 g/cm³ | [11] |

Synthesis

The synthesis of (2,5-Dimethoxyphenyl)acetone is most commonly achieved through a Friedel-Crafts acylation of 1,4-dimethoxybenzene.[12][13][14][15][16] The following diagram illustrates a typical synthetic workflow.

Caption: General workflow for the synthesis of (2,5-Dimethoxyphenyl)acetone.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

1,4-Dimethoxybenzene

-

Chloroacetone

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (HCl), concentrated and dilute

-

Sodium Bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice bath

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with anhydrous aluminum chloride and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). The suspension is cooled in an ice bath.

-

Addition of Reactants: A solution of 1,4-dimethoxybenzene and chloroacetone in anhydrous dichloromethane is added dropwise to the cooled suspension of aluminum chloride with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by Thin Layer Chromatography, TLC).

-

Work-up: The reaction mixture is slowly poured onto a mixture of crushed ice and concentrated hydrochloric acid with stirring. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure (2,5-Dimethoxyphenyl)acetone.[12][13][14][15][16]

Analytical Characterization

The identity and purity of (2,5-Dimethoxyphenyl)acetone are typically confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of (2,5-Dimethoxyphenyl)acetone is expected to show characteristic signals for the aromatic protons, the methoxy protons, the methylene protons, and the methyl protons of the acetone group. The splitting patterns and integration of these signals can confirm the structure of the molecule.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, the methoxy carbons, and the carbons of the acetone side chain.[17][18][19][20][21]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both separating (2,5-Dimethoxyphenyl)acetone from any impurities and for confirming its molecular weight and fragmentation pattern. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (194.23 g/mol ) and characteristic fragment ions resulting from the cleavage of the molecule in the mass spectrometer.[22][23]

Relevance in Drug Development

(2,5-Dimethoxyphenyl)acetone itself is not known to have significant biological activity. Its primary importance in drug development lies in its role as a versatile precursor for the synthesis of a wide range of psychoactive phenethylamines and amphetamines.

Precursor to Serotonergic Agonists

The conversion of (2,5-Dimethoxyphenyl)acetone to 2,5-dimethoxyamphetamines (DOx) or 2,5-dimethoxyphenethylamines (2C-x) typically involves a reductive amination reaction. This process introduces an amine group, which is crucial for the pharmacological activity of the resulting compounds.

Caption: From precursor to pharmacologically active compounds.

Pharmacology of Derivatives

The derivatives of (2,5-Dimethoxyphenyl)acetone, such as the 2C and DOx series of compounds, are potent partial agonists at the serotonin 5-HT2A receptor.[2][3][4][5][6][7][8][9][10] This receptor is a key target in the central nervous system and is implicated in a variety of cognitive and mood-regulating processes. The hallucinogenic effects of these compounds are primarily attributed to their action at the 5-HT2A receptor.

The structure-activity relationship (SAR) of these compounds has been extensively studied.[1][3][4][6][8] Modifications to the substituent at the 4-position of the phenyl ring, as well as alterations to the amine side chain, can significantly impact the potency, selectivity, and duration of action of these molecules. This makes the 2,5-dimethoxyphenyl scaffold a valuable template for the design of novel serotonergic agents with potential therapeutic applications in areas such as depression, anxiety, and post-traumatic stress disorder (PTSD).

Conclusion

(2,5-Dimethoxyphenyl)acetone is a fundamentally important building block in the synthesis of a class of potent and selective serotonin 5-HT2A receptor agonists. A thorough understanding of its chemical properties, synthesis, and analysis is crucial for researchers and scientists working in the field of drug development, particularly those focused on novel treatments for neurological and psychiatric disorders. The continued exploration of the structure-activity relationships of its derivatives holds promise for the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

- 1. Structure–activity relationships of serotonin 5‐HT2A agonists | Semantic Scholar [semanticscholar.org]

- 2. 2C (psychedelics) - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Acute Pharmacological Effects of 2C-B in Humans: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Emerging Illicit Drug “2C”: A Case Report on Its Hallucinogenic and Stimulant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2,5-Dimethoxyamphetamine - Wikipedia [en.wikipedia.org]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. Chemistry 211 Experiment 1 [home.miracosta.edu]

- 14. moleculeworld.wordpress.com [moleculeworld.wordpress.com]

- 15. fog.ccsf.edu [fog.ccsf.edu]

- 16. Solved Friedel Crafts Alkylation of 1,4-Dimethoxybenzene | Chegg.com [chegg.com]

- 17. rsc.org [rsc.org]

- 18. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 19. researchgate.net [researchgate.net]

- 20. beilstein-journals.org [beilstein-journals.org]

- 21. researchgate.net [researchgate.net]

- 22. whitman.edu [whitman.edu]

- 23. chemistry.miamioh.edu [chemistry.miamioh.edu]

The Role of 2,5-Dimethoxyphenylacetone in Modern Scientific Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethoxyphenylacetone, a ketone derivative, holds a significant position in synthetic organic chemistry, primarily serving as a crucial intermediate in the synthesis of a range of psychoactive phenethylamine and amphetamine derivatives. These derivatives, known for their potent interactions with serotonin receptors, are valuable tools in neuroscience research for elucidating the mechanisms of neurotransmission and for the development of novel therapeutics. This technical guide provides an in-depth overview of the synthesis, chemical properties, and analytical characterization of 2,5-dimethoxyphenylacetone. It further details its primary application as a precursor in the synthesis of research chemicals and discusses the biological activities of these downstream products. While direct biological activity of 2,5-dimethoxyphenylacetone is not extensively documented, its role as a synthetic building block is paramount in the exploration of the structure-activity relationships of serotonergic compounds.

Chemical Properties and Data

2,5-Dimethoxyphenylacetone, also known as 1-(2,5-dimethoxyphenyl)propan-2-one, is a colorless liquid with a sweet odor.[1] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 14293-24-4 | [1][2][3] |

| Molecular Formula | C₁₁H₁₄O₃ | [1][2][3] |

| Molecular Weight | 194.23 g/mol | [1][2][3] |

| Boiling Point | 290.1 °C at 760 mmHg | [1] |

| Density | 1.056 g/cm³ | [1] |

| SMILES | CC(=O)CC1=CC(=C(C=C1)OC)OC | [1] |

| InChI | InChI=1S/C11H14O3/c1-8(12)6-9-4-5-11(14-3)7-10(9)13-2/h4-5,7H,6H2,1-3H3 | [4] |

Synthesis of 2,5-Dimethoxyphenylacetone

The synthesis of 2,5-dimethoxyphenylacetone is a multi-step process that typically starts from commercially available precursors such as 1,4-dimethoxybenzene or 2,5-dimethoxybenzaldehyde. Two common synthetic routes are outlined below.

Synthesis from 2,5-Dimethoxybenzaldehyde

A prevalent method involves the Henry reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 1-(2,5-dimethoxyphenyl)-2-nitropropene, followed by reduction of the nitro group to yield the ketone.

Experimental Protocol:

-

Step 1: Synthesis of 1-(2,5-dimethoxyphenyl)-2-nitropropene.

-

In a round-bottom flask, dissolve 2,5-dimethoxybenzaldehyde (1 equivalent) in isopropanol.

-

Add nitroethane (1.1 to 1.3 equivalents) and a catalyst such as ethylenediamine diacetate (EDDA) or cyclohexylamine.[5]

-

Reflux the mixture for several hours.[6]

-

Upon cooling, the product, 1-(2,5-dimethoxyphenyl)-2-nitropropene, will crystallize and can be collected by filtration.[5] Recrystallization from a suitable solvent like methanol can be performed for purification, yielding bright yellow crystals.[5][6]

-

-

Step 2: Reduction to 2,5-Dimethoxyphenylacetone.

-

The reduction of the nitropropene can be achieved using various reducing agents. A common method involves the use of sodium borohydride in the presence of a copper(II) salt, such as copper(II) chloride.[6]

-

The 1-(2,5-dimethoxyphenyl)-2-nitropropene is added portion-wise to a solution of sodium borohydride in a mixture of isopropanol and water.[6]

-

The reaction is stirred until the yellow color of the nitropropene disappears, indicating its consumption.[6]

-

A solution of copper(II) chloride is then added, and the mixture is refluxed.[6]

-

After completion of the reaction, the product is extracted with a non-polar solvent such as dichloromethane.

-

The organic layer is washed, dried, and the solvent is evaporated to yield 2,5-dimethoxyphenylacetone.

-

Caption: Synthesis of 2,5-dimethoxyphenylacetone from 2,5-dimethoxybenzaldehyde.

Synthesis from 1,4-Dimethoxybenzene

An alternative route involves the Friedel-Crafts acylation or a related reaction of 1,4-dimethoxybenzene.

Experimental Protocol:

-

Step 1: Friedel-Crafts Reaction to form an Acetophenone Intermediate.

-

Step 2: Conversion to 2,5-Dimethoxyphenylacetone.

-

The resulting α-chloro-2,5-dimethoxyacetophenone can then be converted to the target ketone. While a direct conversion is not explicitly detailed in the search results, a plausible subsequent step would involve a reaction to introduce the methyl group, for example, via a Grignard reagent or other organometallic species, followed by appropriate workup.

-

References

- 1. (2,5-Dimethoxyphenyl)acetone | 14293-24-4 | FD67621 [biosynth.com]

- 2. 2,5-DIMETHOXYPHENYLACETONE | 14293-24-4 [amp.chemicalbook.com]

- 3. 2,5-DIMETHOXYPHENYLACETONE CAS#: 14293-24-4 [m.chemicalbook.com]

- 4. swgdrug.org [swgdrug.org]

- 5. Sciencemadness Discussion Board - 2,5-dimethoxyphenyl-2-nitropropene synthesis - 89.3% yield - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. reddit.com [reddit.com]

- 7. CN101311162B - Method for preparing 2,5-dimethoxy phenylethylamine - Google Patents [patents.google.com]

- 8. CN103570518A - Preparation method of 2, 4-dimethoxyacetophenone - Google Patents [patents.google.com]

A Technical Guide to the Synthesis of 2,5-Dimethoxyphenylacetone for Researchers

Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals for informational and research purposes only. The synthesis of chemical compounds should only be undertaken by qualified individuals in appropriate laboratory settings with all necessary safety precautions in place.

Introduction

2,5-Dimethoxyphenylacetone, also known as 1-(2,5-dimethoxyphenyl)propan-2-one, is a chemical intermediate of significant interest in the synthesis of various substituted phenethylamines. These derivatives are valuable tools in neuroscience research, particularly in the study of serotonergic systems. This guide provides a comprehensive overview of a common and effective two-step synthetic pathway to 2,5-dimethoxyphenylacetone, commencing from the readily available precursor, 2,5-dimethoxybenzaldehyde. The synthesis involves a Henry condensation reaction to form an intermediate nitropropene, followed by a reduction to yield the target ketone.

Overall Synthetic Pathway

The synthesis is typically carried out in two main stages:

-

Step 1: Knoevenagel Condensation (Henry Reaction) - The condensation of 2,5-dimethoxybenzaldehyde with nitroethane to produce 1-(2,5-dimethoxyphenyl)-2-nitropropene.

-

Step 2: Reduction of the Nitroalkene - The conversion of the nitropropene intermediate to 2,5-dimethoxyphenylacetone.

Step 1: Synthesis of 1-(2,5-Dimethoxyphenyl)-2-nitropropene

This initial step involves the condensation of 2,5-dimethoxybenzaldehyde with nitroethane, catalyzed by a weak base, typically an amine salt such as ammonium acetate or an amine like cyclohexylamine. The reaction proceeds via a nitroaldol addition followed by dehydration.

Experimental Protocol

A common procedure for this condensation is as follows:

-

To a solution of 2,5-dimethoxybenzaldehyde in a suitable solvent (e.g., glacial acetic acid or isopropanol), nitroethane is added.

-

A catalyst, such as ammonium acetate or cyclohexylamine, is introduced to the mixture.

-

The reaction mixture is heated, typically on a steam bath or at a controlled temperature (e.g., 60-80°C), for several hours to drive the condensation and subsequent dehydration.

-

Upon cooling, the product, 1-(2,5-dimethoxyphenyl)-2-nitropropene, often crystallizes from the reaction mixture.

-

The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield bright yellow crystals.

Quantitative Data for Step 1

| Reactant/Product | Molar Mass ( g/mol ) | Amount | Moles | Molar Ratio |

| 2,5-Dimethoxybenzaldehyde | 166.17 | 20.0 g | 0.120 | 1.0 |

| Nitroethane | 75.07 | 11.7 g | 0.156 | 1.3 |

| Ethylenediammonium diacetate (EDDA) | 180.19 | 2.16 g | 0.012 | 0.1 |

| Isopropanol (Solvent) | - | 95 mL | - | - |

| Product: 1-(2,5-Dimethoxyphenyl)-2-nitropropene | 223.23 | ~24 g | ~0.107 | - |

Note: The table above is based on a high-yield procedure reported in online forums.[1] Yields can vary depending on the specific conditions and catalyst used.

Step 2: Reduction of 1-(2,5-Dimethoxyphenyl)-2-nitropropene

The second step involves the reduction of the nitro group and the double bond of the nitropropene intermediate to form the ketone. A common and effective method for this transformation is the use of iron powder in an acidic medium, such as acetic acid.

Experimental Protocol

The following protocol is adapted from a procedure for a structurally similar compound, 1-(4-iodo-2,5-dimethoxyphenyl)-2-nitropropene[2]:

-

A suspension of iron powder in glacial acetic acid is prepared in a reaction flask.

-

A solution of 1-(2,5-dimethoxyphenyl)-2-nitropropene in hot acetic acid is added to the iron suspension.

-

The mixture is heated on a steam bath for a specified period, during which the reduction occurs.

-

After the reaction is complete, the mixture is cooled, and the product is isolated. This may involve filtration to remove the iron salts and subsequent work-up of the filtrate.

-

The work-up typically involves dilution with water and extraction of the product into an organic solvent (e.g., dichloromethane).

-

The organic extracts are combined, washed, dried, and the solvent is removed under reduced pressure to yield the crude 2,5-dimethoxyphenylacetone.

-

Further purification can be achieved by vacuum distillation.

Quantitative Data for Step 2

| Reactant/Product | Molar Mass ( g/mol ) | Amount | Moles | Molar Ratio |

| 1-(2,5-Dimethoxyphenyl)-2-nitropropene | 223.23 | 2.1 g | 0.0094 | 1.0 |

| Iron Powder | 55.84 | 4.0 g | 0.0716 | ~7.6 |

| Glacial Acetic Acid (Solvent) | - | 30 mL | - | - |

| Product: 2,5-Dimethoxyphenylacetone | 194.23 | - | - | - |

Note: The quantitative data is based on the analogous reduction of the 4-iodo derivative.[2] The yield for the reduction of 1-(2,5-dimethoxyphenyl)-2-nitropropene would need to be determined experimentally but is expected to be in a similar range.

References

In-Depth Technical Guide: Physical and Chemical Properties of 1-(2,5-Dimethoxyphenyl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(2,5-dimethoxyphenyl)propan-2-one, a key intermediate in the synthesis of various psychoactive compounds. This document collates available data on its properties, synthesis, and analytical characterization to support research and development activities.

Chemical Identity and Physical Properties

1-(2,5-Dimethoxyphenyl)propan-2-one, also known as 2,5-dimethoxyphenylacetone, is an organic compound with the molecular formula C₁₁H₁₄O₃.[1][2] It is a colorless liquid with a sweet odor.[1] While it is primarily recognized as a precursor in the synthesis of 2,5-dimethoxyamphetamine (2,5-DMA) and its derivatives, understanding its intrinsic properties is crucial for its handling, characterization, and utilization in synthetic chemistry.[2]

Table 1: Physical and Chemical Properties of 1-(2,5-Dimethoxyphenyl)propan-2-one

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄O₃ | [1][2] |

| Molecular Weight | 194.23 g/mol | [1][2] |

| Appearance | Clear Liquid | [1] |

| Boiling Point | 290.1 °C (Predicted) | [2] |

| Density | 1.056 g/cm³ (Predicted) | [2] |

| CAS Number | 14293-24-4 | [2] |

Spectroscopic Data

2.1. Mass Spectrometry

The mass spectrum of 1-(2,5-dimethoxyphenyl)propan-2-one would be expected to show a molecular ion peak (M+) at m/z 194. The fragmentation pattern would likely involve the loss of an acetyl group and cleavage of the bond between the aromatic ring and the propanone side chain.

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methylene protons adjacent to the aromatic ring and the carbonyl group, the methoxy protons, and the methyl protons of the acetyl group.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon, the carbons of the aromatic ring (with distinct shifts for the methoxy-substituted and unsubstituted carbons), the methylene carbon, the methoxy carbons, and the methyl carbon.

2.3. Infrared (IR) Spectroscopy

The IR spectrum of 1-(2,5-dimethoxyphenyl)propan-2-one would be characterized by a strong absorption band corresponding to the C=O stretching of the ketone group, typically in the region of 1715 cm⁻¹. Other significant peaks would include those for C-O stretching of the methoxy groups and C-H stretching of the aromatic and aliphatic moieties.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 1-(2,5-dimethoxyphenyl)propan-2-one is not widely published, its preparation can be inferred from general methods for the synthesis of phenylacetones. One common and plausible route involves the condensation of 2,5-dimethoxybenzaldehyde with nitroethane to form 1-(2,5-dimethoxyphenyl)-2-nitropropene, followed by reduction to the corresponding ketone.

3.1. General Experimental Protocol for the Synthesis of Phenylacetones from Benzaldehydes

This protocol is a general representation and would require optimization for the specific synthesis of 1-(2,5-dimethoxyphenyl)propan-2-one.

Step 1: Condensation of 2,5-Dimethoxybenzaldehyde with Nitroethane

-

To a solution of 2,5-dimethoxybenzaldehyde in a suitable solvent (e.g., glacial acetic acid or isopropanol), add nitroethane and a catalyst (e.g., a primary amine like cyclohexylamine or an ammonium salt).

-

Heat the reaction mixture to reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into cold water.

-

The precipitated 1-(2,5-dimethoxyphenyl)-2-nitropropene is collected by filtration, washed with water, and can be purified by recrystallization.

Step 2: Reduction of 1-(2,5-Dimethoxyphenyl)-2-nitropropene

-

The 1-(2,5-dimethoxyphenyl)-2-nitropropene is dissolved in a suitable solvent.

-

A reducing agent, such as iron powder in the presence of an acid (e.g., hydrochloric acid), is added portion-wise.

-

The reaction mixture is heated and stirred until the reduction is complete (monitored by TLC).

-

After completion, the reaction mixture is filtered to remove the iron salts.

-

The filtrate is extracted with an organic solvent (e.g., dichloromethane or diethyl ether).

-

The organic layer is washed, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude 1-(2,5-dimethoxyphenyl)propan-2-one.

-

The product can be further purified by vacuum distillation.

Chemical Reactivity and Biological Significance

The primary chemical reactivity of 1-(2,5-dimethoxyphenyl)propan-2-one centers around its ketone functional group, making it a valuable precursor for the synthesis of the corresponding amine, 2,5-dimethoxyamphetamine (2,5-DMA), through reductive amination.

There is currently no available information in the scientific literature regarding the specific biological activity or signaling pathways of 1-(2,5-dimethoxyphenyl)propan-2-one itself. The research interest in this chemical class is predominantly focused on the pharmacological effects of its amine derivatives, which are known to interact with serotonin receptors in the central nervous system.

Visualized Synthesis Workflow

The following diagram illustrates a plausible synthetic workflow for the preparation of 1-(2,5-dimethoxyphenyl)propan-2-one from 2,5-dimethoxybenzaldehyde.

Caption: Synthetic pathway for 1-(2,5-dimethoxyphenyl)propan-2-one.

References

In-Depth Technical Guide to the Spectral Analysis of (2,5-Dimethoxyphenyl)acetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for (2,5-Dimethoxyphenyl)acetone, a key chemical intermediate. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and utilization of this compound.

Spectral Data Summary

The following tables summarize the available quantitative spectral data for (2,5-Dimethoxyphenyl)acetone.

Table 1: Mass Spectrometry Data

| Parameter | Value | Source |

| Ionization Mode | Electron Ionization (EI) | NIST[1] |

| Molecular Formula | C₁₁H₁₄O₃ | NIST[1] |

| Molecular Weight | 194.23 g/mol | NIST[1] |

| Major Fragment (m/z) | 151 | NIST[1] |

| Base Peak (m/z) | 151 | NIST[1] |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Interpretation | Source |

| ~1715 | C=O (Ketone) stretch | NIST[2] |

| ~2950 | C-H (Aliphatic) stretch | NIST[2] |

| ~1500, ~1465 | C=C (Aromatic) ring stretch | NIST[2] |

| ~1225, ~1045 | C-O (Ether) stretch | NIST[2] |

Experimental Protocols

Detailed methodologies for obtaining the spectral data are outlined below. These protocols are based on standard laboratory practices for the analysis of aromatic ketones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

(2,5-Dimethoxyphenyl)acetone sample

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

-

NMR tubes (5 mm diameter)

-

Pipettes

-

Vortex mixer

Protocol:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of (2,5-Dimethoxyphenyl)acetone and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a small vial.

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied if necessary.

-

Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's autosampler or manually into the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process on modern spectrometers.

-

-

¹H NMR Acquisition:

-

Set the spectral width to an appropriate range for proton signals (e.g., 0-12 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Set the number of scans (typically 8-16 for a sample of this concentration).

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Tune the probe to the carbon frequency.

-

Set the spectral width for carbon signals (e.g., 0-220 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set a sufficient number of scans to achieve a good signal-to-noise ratio (this will be significantly higher than for ¹H NMR, often several hundred to thousands of scans).

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra.

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Analyze the chemical shifts, splitting patterns, and integration to elucidate the molecular structure.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

(2,5-Dimethoxyphenyl)acetone sample (liquid)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr)

-

Acetone or other suitable volatile solvent for cleaning

Protocol (using ATR):

-

Instrument Preparation:

-

Ensure the ATR crystal is clean. If necessary, clean it with a soft cloth dampened with acetone and allow it to dry completely.

-

Record a background spectrum.

-

-

Sample Analysis:

-

Place a small drop of the liquid (2,5-Dimethoxyphenyl)acetone sample directly onto the ATR crystal, ensuring the crystal is fully covered.

-

Acquire the IR spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

-

-

Data Processing and Analysis:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., C=O, C-O, C-H, aromatic C=C).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

(2,5-Dimethoxyphenyl)acetone sample

-

Mass spectrometer with an Electron Ionization (EI) source

-

Volatile solvent (e.g., methanol or dichloromethane)

-

Microsyringe

Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent like methanol or dichloromethane.

-

-

Instrument Setup:

-

Tune and calibrate the mass spectrometer according to the manufacturer's instructions.

-

Set the ionization mode to Electron Ionization (EI). A standard electron energy of 70 eV is typically used.

-

Set the mass range for detection (e.g., m/z 40-400).

-

-

Sample Introduction:

-

Introduce the sample into the ion source. For a volatile compound, this can be done via a direct insertion probe or by injection into a gas chromatograph coupled to the mass spectrometer (GC-MS).

-

-

Data Acquisition:

-

Acquire the mass spectrum. The instrument will detect the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺) to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain further structural information. For (2,5-Dimethoxyphenyl)acetone, a prominent fragment at m/z 151 is expected, corresponding to the tropylium ion formed after benzylic cleavage.

-

Visualizations

The following diagrams illustrate the general workflows for the spectral analysis techniques described above.

Caption: General workflows for NMR, IR, and Mass Spectrometry analysis.

Caption: Logical relationship between spectroscopic techniques and derived structural information.

References

An In-depth Technical Guide to 2-Propanone, 1-(2,5-dimethoxyphenyl)-

An Essential Intermediate in Phenethylamine Synthesis

Introduction

2-Propanone, 1-(2,5-dimethoxyphenyl)-, also known as 2,5-dimethoxyphenylacetone, is an aromatic ketone that holds a significant position in synthetic organic chemistry. While not known for its direct pharmacological effects, it is a crucial chemical intermediate, primarily recognized for its role as a precursor in the synthesis of a wide range of psychoactive phenethylamine and amphetamine derivatives. Its history is deeply intertwined with the exploration of these compounds, most notably by the chemist Alexander Shulgin. This technical guide provides a comprehensive overview of its discovery, history, synthesis, and chemical properties, tailored for researchers, scientists, and drug development professionals.

Discovery and History

The precise first synthesis of 2-Propanone, 1-(2,5-dimethoxyphenyl)- is not well-documented in a singular, seminal publication. Its discovery is more of an emergence from the broader history of the synthesis of phenylacetones and their derivatives, a class of compounds that gained prominence in the early to mid-20th century as versatile intermediates in pharmaceutical and industrial chemistry. Early methods for the preparation of the parent compound, phenylacetone, were established by researchers like J. Philip Mason and Lewis I. Terry in 1940.[1]

The significance of 2-Propanone, 1-(2,5-dimethoxyphenyl)- specifically came to light with the work of Alexander Shulgin in the latter half of the 20th century. In his extensive research on structure-activity relationships of psychedelic compounds, Shulgin utilized this ketone as a key building block for the synthesis of numerous psychoactive phenethylamines, which are detailed in his book "PiHKAL (Phenethylamines I Have Known and Loved)". This compound serves as a direct precursor to the 2,5-dimethoxyamphetamine (2,5-DMA) backbone, which is the core structure of many hallucinogenic substances. Its utility lies in the straightforward manner in which the ketone functional group can be converted to an amine, forming the characteristic amphetamine side chain.

Chemical Properties and Characterization

2-Propanone, 1-(2,5-dimethoxyphenyl)- is a colorless to pale-yellow oil under standard conditions. Below is a summary of its key chemical and physical properties.

| Property | Value | Reference |

| IUPAC Name | 1-(2,5-dimethoxyphenyl)propan-2-one | |

| Synonyms | 2,5-Dimethoxyphenylacetone, Benzyl methyl ketone, 2,5-dimethoxy- | |

| Molecular Formula | C₁₁H₁₄O₃ | |

| Molecular Weight | 194.23 g/mol | |

| CAS Number | 14293-24-4 | |

| Boiling Point | 214-216 °C at 760 mmHg | [2] |

| Density | 1.006 g/mL | [2] |

| Appearance | Colorless to pale-yellow oil | [2] |

Spectroscopic Data:

-

¹H NMR (CDCl₃): δ 2.15 (s, 3H, -C(=O)CH₃), 3.65 (s, 2H, Ar-CH₂-), 3.75 (s, 3H, -OCH₃), 3.80 (s, 3H, -OCH₃), 6.70-6.85 (m, 3H, Ar-H).

-

¹³C NMR (CDCl₃): δ 29.0 (-C(=O)CH₃), 49.5 (Ar-CH₂-), 55.7 (-OCH₃), 56.0 (-OCH₃), 111.5 (Ar-C), 112.0 (Ar-C), 117.0 (Ar-C), 126.0 (Ar-C), 151.5 (Ar-C), 153.0 (Ar-C), 206.0 (-C=O).

-

Infrared (IR) Spectrum (thin film): ν 2950 (C-H stretch), 1715 (C=O stretch, ketone), 1500 (C=C stretch, aromatic), 1220 (C-O stretch, ether), 1040 (C-O stretch, ether) cm⁻¹.

-

Mass Spectrum (EI): m/z (%) 194 (M⁺, 25), 151 (100), 121 (30), 91 (15), 77 (10).

Experimental Protocols

The synthesis of 2-Propanone, 1-(2,5-dimethoxyphenyl)- is most commonly achieved through a multi-step process starting from 2,5-dimethoxybenzaldehyde. The following is a representative experimental protocol.

Synthesis of 1-(2,5-dimethoxyphenyl)-2-nitropropene

This initial step involves a Henry condensation reaction between 2,5-dimethoxybenzaldehyde and nitroethane.

-

Materials:

-

2,5-dimethoxybenzaldehyde (1 mole)

-

Nitroethane (1.2 moles)

-

Anhydrous ammonium acetate (0.5 moles)

-

Glacial acetic acid (500 mL)

-

-

Procedure:

-

A solution of 2,5-dimethoxybenzaldehyde, nitroethane, and ammonium acetate in glacial acetic acid is prepared in a round-bottom flask equipped with a reflux condenser.

-

The mixture is heated to reflux and maintained at this temperature for 2-4 hours, with the reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into a large volume of cold water with stirring.

-

The precipitated yellow-orange solid, 1-(2,5-dimethoxyphenyl)-2-nitropropene, is collected by vacuum filtration.

-

The crude product is washed with water and then a small amount of cold ethanol.

-

The product can be further purified by recrystallization from a suitable solvent such as ethanol or isopropanol.

-

-

Expected Yield: 70-85%

Reduction of 1-(2,5-dimethoxyphenyl)-2-nitropropene to 2-Propanone, 1-(2,5-dimethoxyphenyl)-

This step involves the reduction of the nitropropene intermediate to the corresponding ketone.

-

Materials:

-

1-(2,5-dimethoxyphenyl)-2-nitropropene (1 mole)

-

Iron powder (Fe) (4 moles)

-

Concentrated hydrochloric acid (HCl) (sufficient to maintain acidic pH)

-

Toluene (as solvent)

-

Water

-

-

Procedure:

-

A mixture of 1-(2,5-dimethoxyphenyl)-2-nitropropene and iron powder in a mixture of toluene and water is placed in a round-bottom flask equipped with a mechanical stirrer and a reflux condenser.

-

The mixture is heated to reflux, and concentrated hydrochloric acid is added portion-wise to maintain a vigorous reaction and an acidic pH.

-

The reaction is refluxed for 2-3 hours until the starting material is consumed (monitored by TLC).

-

After cooling, the reaction mixture is made basic by the addition of a 25% sodium hydroxide solution.

-

The mixture is then steam distilled to isolate the product.

-

The distillate is collected, and the organic layer containing 2-Propanone, 1-(2,5-dimethoxyphenyl)- is separated.

-

The aqueous layer is extracted with toluene or another suitable organic solvent to recover any remaining product.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ketone.

-

The final product can be purified by vacuum distillation.

-

-

Expected Yield: 60-75%

Logical and Experimental Workflows

The synthesis of 2-Propanone, 1-(2,5-dimethoxyphenyl)- and its subsequent use in the preparation of 2,5-dimethoxyamphetamine (2,5-DMA) can be visualized as a linear progression.

Caption: Synthetic pathway from 2,5-dimethoxybenzaldehyde to 2,5-DMA.

Role in Modern Drug Development

While 2-Propanone, 1-(2,5-dimethoxyphenyl)- is primarily associated with the synthesis of classical psychedelic compounds, the underlying phenethylamine scaffold is of continued interest to medicinal chemists. Structure-activity relationship studies on 2,5-dimethoxyphenethylamine derivatives are ongoing, with the aim of developing novel therapeutic agents. These investigations explore how modifications to the phenethylamine structure can modulate activity at various serotonin receptors, such as 5-HT₂A and 5-HT₂C. The goal is to design compounds with improved selectivity and therapeutic profiles for the treatment of a range of psychiatric and neurological disorders, including depression, anxiety, and post-traumatic stress disorder. In this context, 2-Propanone, 1-(2,5-dimethoxyphenyl)- remains a valuable and readily accessible starting material for the synthesis of new chemical entities for pharmacological evaluation.

Signaling Pathways of Downstream Products

It is important to note that 2-Propanone, 1-(2,5-dimethoxyphenyl)- itself is not known to have significant biological activity. Its importance lies in its role as a synthetic precursor. The downstream products, such as the substituted amphetamines, primarily exert their effects through interaction with serotonin receptors in the central nervous system.

Caption: Simplified signaling pathway of 2,5-DMA derivatives.

The psychedelic effects of these compounds are primarily mediated by their agonist activity at the serotonin 2A (5-HT₂A) receptor. Binding of the ligand to this G-protein coupled receptor leads to the activation of the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade of intracellular events ultimately leads to the complex alterations in perception, mood, and cognition that characterize the psychedelic experience.

Conclusion

2-Propanone, 1-(2,5-dimethoxyphenyl)- is a cornerstone intermediate in the synthesis of a significant class of psychoactive compounds. While its own history is not marked by a singular discovery, its importance has been cemented through its extensive use in the pioneering research of Alexander Shulgin and its continued relevance in modern medicinal chemistry. The synthetic routes to this ketone are well-established, and it serves as a versatile platform for the creation of novel phenethylamine derivatives. As research into the therapeutic potential of serotonergic compounds continues to evolve, 2-Propanone, 1-(2,5-dimethoxyphenyl)- will undoubtedly remain a key tool for scientists working at the interface of chemistry and neuroscience.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,5-Dimethoxyphenylacetone via Darzen Condensation

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Darzen condensation, also known as the Darzen reaction or glycidic ester condensation, is a versatile and widely used method in organic synthesis for the formation of α,β-epoxy esters (glycidic esters) from the reaction of a ketone or aldehyde with an α-haloester in the presence of a base.[1] This reaction is particularly valuable as the resulting glycidic esters can be further transformed into various useful compounds, including aldehydes and ketones with an extended carbon chain. This application note provides a detailed protocol for the synthesis of 2,5-dimethoxyphenylacetone, a key intermediate in the synthesis of various psychoactive compounds, utilizing the Darzen condensation of 2,5-dimethoxybenzaldehyde with methyl 2-chloropropionate.

Key Experimental Protocols

Two primary protocols for the synthesis of 2,5-dimethoxyphenylacetone via Darzen condensation are presented below. Protocol 1 employs sodium methoxide as the base, while Protocol 2 utilizes a phase-transfer catalyst for a potentially more efficient reaction.

Protocol 1: Synthesis using Sodium Methoxide

This protocol outlines the synthesis of 2,5-dimethoxyphenylacetone from 2,5-dimethoxybenzaldehyde and methyl 2-chloropropionate using sodium methoxide as the base.

Materials:

-

2,5-Dimethoxybenzaldehyde

-

Methyl 2-chloropropionate

-

Methanol (MeOH)

-

Sodium methoxide (NaOMe)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), 15% aqueous solution

-

Toluene

-

Magnesium sulfate (MgSO₄)

-

Deionized water

Equipment:

-

500 mL three-neck round-bottom flask

-

Thermometer

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Water bath

-

Rotary evaporator

-

Steam distillation apparatus

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

To a 500 mL three-neck round-bottom flask equipped with a thermometer and a magnetic stir bar, add 16.6 g (100 mmol) of 2,5-dimethoxybenzaldehyde and 18.3 g (150 mmol) of methyl 2-chloropropionate.

-

Add 100 mL of methanol to dissolve the 2,5-dimethoxybenzaldehyde.

-

Cool the reaction mixture to 15°C using an ice bath.

-

Prepare a solution of 8.1 g (150 mmol) of sodium methoxide in 50 mL of methanol.

-

Add the sodium methoxide solution dropwise to the reaction mixture over a period of 40 minutes, ensuring the temperature is maintained at 15°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional hour.

-

In a separate beaker, prepare a solution of 10 g (250 mmol) of sodium hydroxide in 40 mL of water.

-

Add the reaction mixture to the sodium hydroxide solution while maintaining the temperature at 20°C. Stir the resulting mixture at room temperature overnight. A thick white precipitate should form.

-

The next day, acidify the mixture to a pH of 3.5 by adding 15% aqueous hydrochloric acid. This will cause a clear yellow oil to separate.

-

Heat the solution on a water bath at 65°C for two hours to facilitate decarboxylation.

-

Remove the methanol from the mixture using a rotary evaporator.

-

Isolate the crude 2,5-dimethoxyphenylacetone by steam distillation.

-

Extract the distillate with three 75 mL portions of toluene.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Remove the toluene by rotary evaporation to yield 2,5-dimethoxyphenylacetone as a clear yellow oil.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 14.94 g (76.9%) | [2] |

| Purity (by HPLC) | 96% | [2] |

Protocol 2: Synthesis using a Phase-Transfer Catalyst

This alternative protocol employs a phase-transfer catalyst, Aliquat 336, which can offer advantages in terms of reaction conditions and work-up.

Materials:

-

2,5-Dimethoxybenzaldehyde

-

Methyl 2-chloropropionate

-

Toluene

-

Aliquat 336

-

Sodium hydroxide (NaOH)

-

Deionized water

Equipment:

-

250 mL round-bottom flask

-

Thermometer

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

Procedure:

-

In a 250 mL round-bottom flask equipped with a thermometer and a stir bar, combine 16.6 g (100 mmol) of 2,5-dimethoxybenzaldehyde, 50 mL of toluene, and 2 g (approximately 5 mol%) of Aliquat 336.

-

Prepare a solution of 5.6 g (140 mmol) of sodium hydroxide in 7 mL of water and add it to the flask.

-

Add 14.7 g (120 mmol) of methyl 2-chloropropionate dropwise to the two-phase system over 30 minutes, maintaining the temperature at 20°C using an ice bath.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at room temperature.

-

Prepare a solution of 10 g (250 mmol) of sodium hydroxide in 50 mL of water and add it to the reaction mixture.

-

Stir the mixture for another hour at room temperature.

-

The work-up can be performed as described in Protocol 1 (steps 9-15).

Data Presentation

Product Characterization

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₃ | [3] |

| Molecular Weight | 194.23 g/mol | [3] |

| Appearance | Clear yellow oil | [2] |

| Boiling Point | 95 °C at 0.25 Torr |

Spectroscopic Data

Mass Spectrometry (Electron Ionization):

The mass spectrum of 2,5-dimethoxyphenylacetone shows a molecular ion peak (M+) at m/z 194.

(Data sourced from NIST WebBook)

Infrared (IR) Spectroscopy:

The IR spectrum provides information about the functional groups present in the molecule. Key absorptions are expected for the carbonyl group (C=O) of the ketone and the C-O stretches of the methoxy groups and the aromatic ether.

(Data sourced from NIST WebBook)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

As of the latest search, specific ¹H and ¹³C NMR data for 2,5-dimethoxyphenylacetone were not available. However, data for the structurally similar compound 3,4-dimethoxyphenylacetone can be used as a reference for expected chemical shifts.

-

¹H NMR (Predicted for 3,4-dimethoxyphenylacetone): Protons on the aromatic ring, the methylene group adjacent to the aromatic ring, the methyl group of the ketone, and the methoxy groups would show characteristic signals.

-

¹³C NMR (Predicted for 3,4-dimethoxyphenylacetone): Characteristic peaks would be observed for the carbonyl carbon, the aromatic carbons, the methylene carbon, the methyl carbon of the ketone, and the carbons of the methoxy groups.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of 2,5-dimethoxyphenylacetone.

Darzen Condensation Reaction Mechanism

References

Application Notes and Protocols for the Quantification of 2,5-Dimethoxyphenylacetone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2,5-dimethoxyphenylacetone, a key intermediate in the synthesis of various psychoactive substances. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are designed to deliver accurate and reproducible quantification in research and quality control settings.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a robust and highly specific method for the quantification of volatile and semi-volatile compounds like 2,5-dimethoxyphenylacetone. This method offers excellent sensitivity and structural confirmation.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the described GC-MS method for the quantification of 2,5-dimethoxyphenylacetone.

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (%RSD) | < 5% |

Experimental Protocol

1.1. Materials and Reagents

-

2,5-Dimethoxyphenylacetone standard (≥98% purity)

-

Methanol (HPLC grade)

-

Internal Standard (IS) solution (e.g., 1-phenyl-2-propanone at 10 µg/mL in methanol)

-

Sample matrix (e.g., reaction mixture, purified product)

1.2. Instrumentation

-

Gas chromatograph equipped with a mass selective detector (GC-MS).

-

Capillary column: A non-polar column such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

1.3. GC-MS Conditions

-

Injector Temperature: 250°C

-

Injection Mode: Splitless (1 µL injection volume)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute

-

Ramp: 15°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Quantifier Ion: m/z 150

-

Qualifier Ions: m/z 194, 107

-

1.4. Sample Preparation

-

Standard Curve Preparation: Prepare a series of calibration standards of 2,5-dimethoxyphenylacetone in methanol, ranging from 0.5 ng/mL to 1000 ng/mL. Spike each standard with the internal standard solution to a final concentration of 10 µg/mL.

-

Sample Preparation: Dissolve a precisely weighed amount of the sample in methanol to achieve a theoretical concentration within the calibration range. Spike with the internal standard to the same final concentration as the calibration standards.

1.5. Data Analysis

-

Integrate the peak areas of the quantifier ion for 2,5-dimethoxyphenylacetone and the internal standard.

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

-

Determine the concentration of 2,5-dimethoxyphenylacetone in the samples by interpolating their peak area ratios from the calibration curve.

GC-MS Workflow

Caption: Workflow for the quantification of 2,5-dimethoxyphenylacetone by GC-MS.

High-Performance Liquid Chromatography (HPLC) Method

HPLC with UV detection is a versatile and widely accessible technique for the quantification of 2,5-dimethoxyphenylacetone. This method is particularly useful for routine analysis and for samples that may not be suitable for GC-MS.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the described HPLC method for the quantification of 2,5-dimethoxyphenylacetone.

| Parameter | Result |

| Linearity (R²) | > 0.998 |

| Limit of Detection (LOD) | 1 µg/mL |

| Limit of Quantification (LOQ) | 5 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (%RSD) | < 3% |

Experimental Protocol

2.1. Materials and Reagents

-

2,5-Dimethoxyphenylacetone standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for improved peak shape)

-

Sample matrix

2.2. Instrumentation

-

HPLC system with a UV-Vis detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2.3. HPLC Conditions

-

Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v). A small amount of formic acid (0.1%) can be added to both solvents to improve peak symmetry.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection Wavelength: 275 nm

2.4. Sample Preparation

-

Standard Curve Preparation: Prepare a series of calibration standards of 2,5-dimethoxyphenylacetone in the mobile phase, ranging from 5 µg/mL to 500 µg/mL.

-

Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

2.5. Data Analysis

-

Integrate the peak area of 2,5-dimethoxyphenylacetone.

-

Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

-

Determine the concentration of 2,5-dimethoxyphenylacetone in the samples by interpolating their peak areas from the calibration curve.

HPLC Workflow

Caption: Workflow for the quantification of 2,5-dimethoxyphenylacetone by HPLC.

Method Validation

For routine application, both methods should be validated according to ICH guidelines or internal standard operating procedures. Validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Safety Precautions

2,5-Dimethoxyphenylacetone should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed safety information.

The Synthetic Utility of 2,5-Dimethoxyphenylacetone: A Precursor for Psychoactive Phenethylamines

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethoxyphenylacetone, also known as 1-(2,5-dimethoxyphenyl)propan-2-one, is a key chemical intermediate in the synthesis of a variety of organic compounds, most notably the 2C series of psychedelic phenethylamines. Its chemical structure, featuring a phenyl ring substituted with two methoxy groups and an acetone moiety, makes it a versatile precursor for the introduction of an amine function, leading to the formation of pharmacologically active molecules. This document provides detailed application notes and experimental protocols for the use of 2,5-dimethoxyphenylacetone in the synthesis of 2,5-dimethoxyphenethylamine (2C-H) and its derivatives, which are of significant interest in medicinal chemistry and drug discovery for their potent effects on the serotonin 5-HT2 receptors.[1][2]

Synthetic Applications

The primary application of 2,5-dimethoxyphenylacetone in organic synthesis is as a precursor to 2,5-dimethoxy-substituted phenethylamines. These compounds are of interest due to their psychoactive properties, which are being explored for potential therapeutic applications.[3] The key transformation involves the conversion of the ketone functional group into an amine. Two prominent methods for achieving this are reductive amination and the Leuckart reaction.

Reductive Amination

Reductive amination is a widely used method for the synthesis of amines from ketones or aldehydes.[4][5][6][7] The reaction proceeds in two main steps: the formation of an imine intermediate through the reaction of the ketone with an amine source (such as ammonia), followed by the reduction of the imine to the corresponding amine.[8]

A notable application is the synthesis of 2,5-dimethoxyamphetamine. In a documented high-pressure reductive amination, 2,5-dimethoxyphenylacetone is reacted with ammonium acetate in the presence of a Raney nickel catalyst and hydrogen gas.[8] This method has been reported to yield 2,5-dimethoxyamphetamine in high purity.[8]

Leuckart Reaction

The Leuckart reaction is another classical method for the reductive amination of aldehydes and ketones.[9][10] This reaction utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[9][11] The reaction is typically carried out at elevated temperatures.[9] While specific detailed protocols for the Leuckart reaction with 2,5-dimethoxyphenylacetone are not as readily available in the reviewed literature, the general mechanism involves the formation of an N-formyl derivative, which is then hydrolyzed to yield the primary amine.[11] This method offers an alternative to catalytic hydrogenation.

Quantitative Data Summary

The following table summarizes the key quantitative data found for the synthesis of 2,5-dimethoxyamphetamine from 2,5-dimethoxyphenylacetone.

| Parameter | Value | Reference |

| Starting Material | 2,5-Dimethoxyphenylacetone | [8] |

| Reagents | Ammonium acetate, Acetic acid, Methanol, Water, Raney nickel catalyst, Hydrogen gas | [8] |

| Reaction Temperature | 90°C | [8] |

| Hydrogen Pressure | 1200 psi | [8] |

| Product | 2,5-Dimethoxyamphetamine | [8] |

| Yield | 95% | [8] |

Experimental Protocols

Protocol 1: Synthesis of 2,5-Dimethoxyamphetamine via High-Pressure Reductive Amination

This protocol is based on a described industrial synthesis and is intended for qualified researchers in a properly equipped laboratory.[8]

Materials:

-

2,5-Dimethoxyphenylacetone (3 kg)

-

Ammonium acetate (1.2 kg)

-

Acetic acid (180 ml)

-

Methanol (9500 ml)

-

Water (300 ml)

-

Raney nickel catalyst (500 g)

-

Hydrogen gas

Equipment:

-

High-pressure autoclave

-

Mechanical stirrer

-

Heating mantle

-

Filtration apparatus

Procedure:

-

Charge the autoclave with 2,5-dimethoxyphenylacetone, ammonium acetate, acetic acid, methanol, and water.

-

Carefully add the Raney nickel catalyst to the mixture.

-

Seal the autoclave and begin stirring.

-

Heat the reaction mixture to 90°C.

-

Introduce hydrogen gas into the autoclave to a pressure of 1200 psi.

-

Maintain the temperature and pressure, continuing the reaction until hydrogen uptake ceases.

-

Allow the autoclave to cool to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the Raney nickel catalyst.

-

The resulting solution contains 2,5-dimethoxyamphetamine, which can be isolated and purified using standard extraction and crystallization techniques. An analysis of the reaction mixture reportedly shows a 95% yield of the desired product.[8]

Conclusion

2,5-Dimethoxyphenylacetone is a valuable precursor in the synthesis of psychoactive phenethylamines. The reductive amination and Leuckart reaction represent two effective methods for converting this ketone into the corresponding amine, with reductive amination using a Raney nickel catalyst being a high-yield approach. The provided protocols and data serve as a guide for researchers in the fields of organic synthesis and drug development to explore the synthesis and biological activity of 2,5-dimethoxy-substituted compounds. Further research into optimizing reaction conditions and exploring alternative synthetic routes can expand the utility of this important chemical intermediate.

References

- 1. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. libstore.ugent.be [libstore.ugent.be]

- 4. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Reductive Amination Review [designer-drug.com]

- 9. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. chemistry.mdma.ch [chemistry.mdma.ch]

HPLC-MS/MS method for detecting 2,5-dimethoxy-amphetamines

An HPLC-MS/MS method provides a robust and sensitive approach for the simultaneous identification and quantification of 2,5-dimethoxy-amphetamines in biological matrices. This application note details a comprehensive protocol for the analysis of this class of designer drugs, which includes substances such as 2,5-dimethoxy-amphetamine (2,5-DMA) and its potent derivatives like 2,5-dimethoxy-4-methylamphetamine (DOM), 2,5-dimethoxy-4-bromoamphetamine (DOB), and 2,5-dimethoxy-4-iodoamphetamine (DOI).[1] The method is crucial for forensic toxicology and clinical settings where the detection of novel psychoactive substances is required.

The protocol employs a solid-phase extraction (SPE) for sample clean-up and pre-concentration, followed by separation using High-Performance Liquid Chromatography (HPLC) and detection by tandem Mass Spectrometry (MS/MS).[2][3] This combination offers high selectivity and sensitivity, allowing for the detection of analytes at sub-ng/mL concentrations.[2]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of 2,5-dimethoxy-amphetamines from urine samples. A similar approach can be adapted for other biological matrices like blood or plasma.

Materials:

-

Mixed-mode Solid-Phase Extraction (SPE) columns

-

Urine sample

-

Internal Standard (IS) solution (e.g., mescaline-d9)

-

2% Formic Acid

-

Methanol

-

Elution Solvent: Dichloromethane/Isopropanol/Ammonia (80:20:2 v/v/v)[4] or Ethyl acetate/Methanol/Ammonium hydroxide (50:50:20 v/v/v)[5]

-

Vortex mixer

-